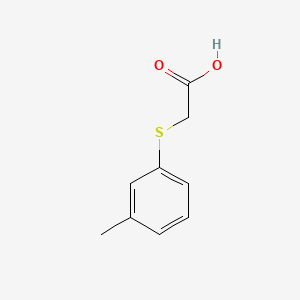

2-(m-Tolylthio)acetic acid

Description

Overview of Organosulfur Compounds in Chemical Synthesis

Organosulfur compounds, a class of organic substances containing sulfur, are notable for their diverse applications and unique properties. britannica.com They are integral to numerous natural and synthetic processes, from their presence in essential amino acids like cysteine and methionine to their role in the development of pharmaceuticals such as penicillin and sulfa drugs. wikipedia.org In the realm of chemical synthesis, organosulfur compounds are highly valued as reagents for creating new molecules. britannica.com

The versatility of organosulfur compounds stems from the unique characteristics of the sulfur atom, including its ability to exist in various oxidation states and to form multiple types of bonds. This allows for a wide range of functional groups, such as thiols, sulfides, disulfides, sulfoxides, and sulfones, each with distinct reactivity. youtube.com For instance, organic sulfides, also known as thioethers, are characterized by a C-S-C linkage and serve as precursors for sulfoxides and sulfones. thermofisher.com The study of the properties and synthesis of these compounds falls under the umbrella of organosulfur chemistry. wikipedia.org

Contextualizing Arylthioacetic Acids within Carboxylic Acid Derivatives

Carboxylic acids and their derivatives are a fundamental class of organic compounds, widely found in both natural and synthetic products. researchgate.net Acetic acid, with the chemical formula CH₃COOH, is the second simplest carboxylic acid and serves as a key precursor in the production of numerous chemical compounds. wikipedia.org Its reactivity is centered around the carboxyl group (-COOH), which can undergo various transformations to form esters, amides, and other derivatives. wikipedia.org

Within this broad family, arylthioacetic acids represent a specific and important subclass. These compounds are characterized by an aryl group (an aromatic ring) attached to a sulfur atom, which is in turn bonded to the methylene (B1212753) carbon of an acetic acid moiety. ontosight.ai Their general structure allows for a wide range of derivatives, depending on the nature and substitution of the aryl group. The synthesis of arylthioacetic acids can be achieved through methods such as the copper-catalyzed C-S coupling of aryl iodides with thioglycolic acid. thieme-connect.com These compounds have garnered interest in medicinal chemistry due to their potential biological activities. ontosight.ainih.gov

Significance of 2-(m-Tolylthio)acetic acid in Chemical Research

This compound, also known as (m-tolylthio)acetic acid or 2-(3-methylphenyl)sulfanylacetic acid, is a specific arylthioacetic acid that has found utility in various areas of chemical research. aksci.comsigmaaldrich.com Its structure features a tolyl group (a methyl-substituted phenyl ring) attached to the sulfur atom of a thioacetic acid molecule.

The significance of this compound lies in its role as a building block and intermediate in the synthesis of more complex molecules. For example, it has been used in the synthesis of various heterocyclic compounds and other molecules with potential pharmacological applications. acs.orgthieme-connect.com Research has explored its reactions and transformations, contributing to the broader understanding of the chemistry of arylthioacetic acids and organosulfur compounds in general.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 3996-30-3 |

| Molecular Formula | C9H10O2S |

| Molecular Weight | 182.24 g/mol |

| MDL Number | MFCD09710955 |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenyl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-7-3-2-4-8(5-7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBHZMYQOKCHQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063258 | |

| Record name | Acetic acid, [(3-methylphenyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3996-30-3 | |

| Record name | 2-[(3-Methylphenyl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3996-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (m-Tolylthio)-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003996303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Tolylthioacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-[(3-methylphenyl)thio]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, [(3-methylphenyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (M-TOLYLTHIO)-ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMK0I6P7H6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2 M Tolylthio Acetic Acid

Precursor Synthesis and Derivatization Strategies

Mercaptoacetic Acid as a Core Reagent

Mercaptoacetic acid (thioglycolic acid) serves as a fundamental building block in the synthesis of 2-(m-Tolylthio)acetic acid. Its utility stems from the nucleophilic character of the thiol group, which readily participates in substitution reactions. In organic synthesis, mercaptoacetic acid and its esters, such as ethyl chloroacetate (B1199739), are common reagents for introducing the S-carboxymethyl group. The reactivity of the thiol group can be modulated by the choice of reaction conditions, such as the presence of a base to form the more nucleophilic thiolate anion.

Approaches to m-Tolylthiol Precursors

Another potential route to m-tolylthiol precursors starts from m-cresol (B1676322). This would typically involve the conversion of the hydroxyl group of m-cresol into a better leaving group, followed by substitution with a sulfur nucleophile. While conceptually straightforward, this approach requires careful selection of reagents to achieve efficient conversion.

Direct Synthetic Routes to this compound

The direct formation of the C-S bond in this compound is a common and efficient strategy. This is primarily achieved through nucleophilic substitution reactions or via an esterification and subsequent hydrolysis pathway.

Nucleophilic Substitution Reactions

The most direct route to this compound involves the nucleophilic substitution reaction between m-tolylthiol and a haloacetic acid, typically chloroacetic acid or bromoacetic acid. In this reaction, the sulfur atom of m-tolylthiol acts as the nucleophile, displacing the halide from the haloacetic acid. The reaction is generally carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, to deprotonate the thiol and enhance its nucleophilicity. The general mechanism for this SN2 reaction is a well-established principle in organic chemistry. masterorganicchemistry.com

A closely related and illustrative example is the synthesis of ethyl 2-(benzo[d]thiazol-2-ylthio)acetate, where 2-mercaptobenzothiazole (B37678) reacts with ethyl chloroacetate in the presence of triethylamine (B128534) as a catalyst. This reaction proceeds via a nucleophilic attack of the thiol group, leading to the displacement of the chloride and formation of the corresponding thioether. chemmethod.com A similar protocol can be applied to the synthesis of this compound.

Table 1: Illustrative Reaction Conditions for Nucleophilic Substitution

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | General Conditions |

|---|---|---|---|---|

| m-Tolylthiol | Chloroacetic acid | Sodium Hydroxide | Water/Ethanol | Heating |

| m-Tolylthiol | Ethyl Chloroacetate | Triethylamine | Methanol (B129727) | Stirring at room temperature |

Esterification and Subsequent Hydrolysis

An alternative two-step approach involves the initial synthesis of an ester of this compound, followed by its hydrolysis to the desired carboxylic acid. This method often begins with the reaction of m-tolylthiol with an ester of a haloacetic acid, such as ethyl chloroacetate, in a nucleophilic substitution reaction as described previously. The resulting ester, ethyl 2-(m-tolylthio)acetate, is then subjected to hydrolysis.

The hydrolysis of the ester can be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is a common method for converting esters to carboxylic acids. masterorganicchemistry.com This process is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com Following the hydrolysis, an acidic workup is necessary to protonate the carboxylate salt and isolate the final carboxylic acid product.

Table 2: General Conditions for Ester Hydrolysis

| Starting Material | Reagents | Solvent | General Conditions |

|---|---|---|---|

| Ethyl 2-(m-tolylthio)acetate | Sodium Hydroxide | Water/Ethanol | Reflux |

| Ethyl 2-(m-tolylthio)acetate | Hydrochloric Acid | Water | Reflux |

Advanced Synthetic Transformations Involving this compound

This compound can serve as a versatile starting material for the synthesis of more complex heterocyclic structures. A notable transformation is its intramolecular cyclization to form benzothiophene (B83047) derivatives. This type of reaction is often promoted by strong acids, such as polyphosphoric acid (PPA), which acts as both a catalyst and a dehydrating agent. The cyclization likely proceeds through an electrophilic aromatic substitution mechanism, where the carboxylic acid is activated by PPA to form an acylium ion, which then attacks the aromatic ring.

For instance, the cyclization of arylthioacetic acids can lead to the formation of benzothiazoles and benzothiophenones. The specific outcome of the reaction can be influenced by the substituents on the aromatic ring and the reaction conditions employed. The use of PPA in cyclization reactions is a well-documented strategy in heterocyclic synthesis. beilstein-journals.org

Another area of advanced transformations involves the use of this compound derivatives in the synthesis of thieno[2,3-b]quinolines. While the direct involvement of this compound is not explicitly detailed, related thioacetic acid derivatives are key intermediates in the construction of such fused heterocyclic systems. These syntheses often involve multi-step sequences where the thioacetic acid moiety is incorporated and later cyclized to form the thiophene (B33073) ring.

Radical Tandem Reactions for Thiodifluoroindoleone Derivatives

Information regarding the specific application of this compound in radical tandem reactions for the synthesis of thiodifluoroindoleone derivatives is not available in the reviewed scientific literature.

Acylation of Alkenyl Sulfoxides for Carbocyclic Construction

A review of current chemical literature does not provide specific examples or methodologies detailing the use of this compound in the acylation of alkenyl sulfoxides for the purpose of carbocyclic construction.

Synthesis of Related Thioacetic Acid Esters and Amides

The synthesis of esters and amides from carboxylic acids is a fundamental transformation in organic chemistry. While direct literature specifically detailing the synthesis of esters and amides from this compound is not prevalent, general and efficient methods for these conversions are well-established and can be applied to this substrate. These methods often involve the activation of the carboxylic acid moiety to facilitate nucleophilic attack by an alcohol or an amine.

One common approach for the synthesis of amides involves the use of a coupling agent to convert the carboxylic acid into a more reactive intermediate. For instance, diethyl chlorophosphate in the presence of pyridine (B92270) can activate a carboxylate-phosphate anhydride (B1165640) pathway, leading to the direct formation of amides from carboxylic acids and amines. This method is known to proceed with retention of configuration for chiral substrates.

Another strategy for amide synthesis is the direct conversion of esters to amides, a reaction known as aminolysis. While the aminolysis of unactivated esters can be a challenging reaction, various catalytic systems have been developed to facilitate this transformation. For example, the use of an aluminum trichloride/triethylamine (AlCl3/Et3N) pair has been shown to be effective for the acylation of arylamines with esters under mild conditions.

Furthermore, biocatalytic approaches offer a green alternative for amide bond formation. Enzymes such as carboxylic acid reductases can be employed to generate thioesters in situ, which then act as acyl donors for the synthesis of a wide range of amides. This method is particularly useful for the acylation of anilines, which can be poor nucleophiles.

For the synthesis of esters, similar activation methods can be employed. The phosphate-carboxylate mixed-anhydride method, for instance, is a mild and efficient process for both ester and amide bond construction. Continuous flow systems have also been developed for the synthesis of α-trifluoromethylthiolated esters and amides from arylacetic acids. In this approach, the carboxylic acid is first converted to an N-acylpyrazole, which then undergoes further reaction to yield the desired ester or amide.

Table 1: General Methods for the Synthesis of Esters and Amides from Carboxylic Acids

| Method | Reagents/Catalysts | Product | Key Features |

| Carboxylate-Phosphate Anhydride Pathway | Diethyl chlorophosphate, Pyridine | Amides, Esters | Direct synthesis from carboxylic acids; Retention of configuration. |

| Aminolysis of Esters | AlCl3/Et3N | Amides | Mild conditions; Effective for arylamines. |

| Biocatalytic Amide Synthesis | Carboxylic Acid Reductase, Acyltransferase | Amides | In situ generation of thioester intermediates; Broad substrate scope. |

| Continuous Flow Synthesis | N-(trifluoromethylthio)phthalimide | α-Trifluoromethylthiolated Esters and Amides | Telescoped process; Good overall yields and short reaction times. |

Chemical Reactivity and Derivatization of 2 M Tolylthio Acetic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for derivatization through reactions such as esterification, amide formation, and decarboxylation.

Esterification Reactions

The conversion of 2-(m-Tolylthio)acetic acid to its corresponding esters is a common derivatization strategy. The most established method for this transformation is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) nih.govchemrevlett.comwikipedia.org. The reaction is reversible, and to drive the equilibrium towards the ester product, a large excess of the alcohol is often employed, or the water formed during the reaction is removed, for instance, by azeotropic distillation with a Dean-Stark apparatus nih.govchemrevlett.com.

For substrates that may be sensitive to strong acidic conditions, alternative esterification methods can be utilized. These include the use of coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP), which facilitates ester formation under milder conditions researchgate.net. Another approach involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol researchgate.net. Alkylation of the carboxylate salt with an appropriate alkyl halide, such as methyl iodide, can also yield the corresponding methyl ester researchgate.net.

Table 1: Representative Conditions for Esterification of Arylthioacetic Acids

| Ester Product | Alcohol | Catalyst/Reagent | Solvent | Conditions | Reference(s) |

| Methyl 2-(m-tolylthio)acetate | Methanol (B129727) | H₂SO₄ (catalytic) | Methanol (excess) | Reflux | nih.govchemrevlett.com |

| Ethyl 2-(m-tolylthio)acetate | Ethanol | TsOH (catalytic) | Toluene | Reflux with Dean-Stark trap | nih.govchemrevlett.com |

| tert-Butyl 2-(m-tolylthio)acetate | tert-Butanol | DCC, DMAP | Dichloromethane | Room Temperature | researchgate.net |

| Benzyl 2-(m-tolylthio)acetate | Benzyl alcohol | SOCl₂, then pyridine (B92270) | Toluene | 0 °C to Room Temperature | researchgate.net |

Amide Formation

The synthesis of amides from this compound requires the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. Direct reaction between a carboxylic acid and an amine typically results in the formation of a stable ammonium carboxylate salt and requires high temperatures to drive the dehydration to an amide mdpi.comnih.gov.

More practical and milder methods involve the use of coupling reagents. A wide array of such reagents is available, including carbodiimides like DCC and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and reduce racemization in the case of chiral amines unimi.it. Other effective coupling agents include phosphonium salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and uronium salts such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) unimi.it.

Alternatively, the carboxylic acid can be converted to a more reactive acyl derivative. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride generates the corresponding acid chloride, which readily reacts with amines to form amides nih.gov. Similarly, conversion to an acid anhydride (B1165640) can also facilitate amide bond formation nih.gov. Recent developments have also explored direct amidation reactions catalyzed by transition metals, such as nickel chloride (NiCl₂), which can promote the condensation of phenylacetic acid derivatives with amines nih.gov.

Table 2: Common Reagents for Amide Formation from Carboxylic Acids

| Amine | Coupling Reagent/Method | Solvent | Conditions | Reference(s) |

| Ammonia | SOCl₂, then NH₃ | Tetrahydrofuran | 0 °C to Room Temperature | nih.gov |

| Benzylamine | EDC, HOBt | Dichloromethane | Room Temperature | unimi.it |

| Aniline | HBTU, Diisopropylethylamine | Dimethylformamide | Room Temperature | unimi.it |

| Diethylamine | NiCl₂ (catalytic) | Toluene | 110 °C | nih.gov |

Decarboxylation Pathways

The removal of the carboxyl group from this compound, a process known as decarboxylation, is not a spontaneous reaction under normal conditions. Simple carboxylic acids are generally resistant to decarboxylation unless harsh conditions like high temperatures are applied youtube.comyoutube.com.

However, decarboxylation can be facilitated through specific chemical pathways, most notably oxidative decarboxylation chemrevlett.comnih.gov. In this process, the carboxylic acid is treated with an oxidizing agent, which can lead to the formation of a radical intermediate that subsequently loses carbon dioxide. A variety of metal-catalyzed and metal-free oxidative decarboxylation methods have been developed for arylacetic acids chemrevlett.comnih.gov. For instance, copper-catalyzed decarboxylative thiolation has been studied, where a carboxylic acid is converted to a thioether with the loss of CO₂ doi.org. While this is not a direct decarboxylation to an alkane, it demonstrates a pathway involving the cleavage of the carboxyl group. Another approach involves photoredox catalysis, which can enable the decarboxylation of aryl carboxylic acids under mild, visible light-mediated conditions . The mechanism of decarboxylation often involves the formation of an unstable intermediate that readily expels CO₂ youtube.comyoutube.com. For simple acetic acid derivatives, high temperatures are typically required for thermal decarboxylation osti.gov.

Reactions Involving the Thioether Linkage

The sulfur atom in the thioether linkage of this compound is susceptible to oxidation and the carbon-sulfur bonds can undergo cleavage under specific conditions.

Oxidation to Sulfoxides and Sulfones

The thioether moiety can be selectively oxidized to either a sulfoxide or a sulfone, depending on the oxidizing agent and the reaction conditions organic-chemistry.orgnih.gov. The sulfur atom in a thioether is in a lower oxidation state and can readily accept oxygen atoms.

For the selective oxidation to the sulfoxide, milder oxidizing agents or controlled stoichiometry of a stronger oxidant are typically used. Common reagents for this transformation include hydrogen peroxide (H₂O₂) in solvents like acetic acid, which provides a "green" and efficient method for sulfoxidation nih.govnih.gov. Other reagents such as sodium periodate (NaIO₄) or meta-chloroperoxybenzoic acid (m-CPBA) with one equivalent can also achieve this selective oxidation jprinfo.com.

Further oxidation of the sulfoxide to the corresponding sulfone can be accomplished by using an excess of the oxidizing agent or by employing more powerful oxidants. For example, treatment with an excess of hydrogen peroxide or m-CPBA will typically yield the sulfone organic-chemistry.orgmdpi.com. Other strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium peroxymonosulfate (Oxone®) are also effective for the conversion of thioethers to sulfones. A patent for the synthesis of modafinil describes the oxidation of a similar compound, methyldiphenylmethylthioacetate, to methyl-2-diphenylmethylsulfinylacetate using hydrogen peroxide google.com.

Table 3: Oxidizing Agents for the Conversion of Thioethers

| Product | Oxidizing Agent | Stoichiometry | Solvent | Conditions | Reference(s) |

| Sulfoxide | H₂O₂ | ~1 equivalent | Acetic Acid | Room Temperature | nih.govnih.gov |

| Sulfoxide | m-CPBA | 1 equivalent | Dichloromethane | 0 °C to Room Temperature | jprinfo.com |

| Sulfoxide | NaIO₄ | 1 equivalent | Methanol/Water | Room Temperature | organic-chemistry.org |

| Sulfone | H₂O₂ | Excess | Acetic Acid | Elevated Temperature | nih.govnih.gov |

| Sulfone | m-CPBA | >2 equivalents | Dichloromethane | Room Temperature | mdpi.com |

| Sulfone | KMnO₄ | Excess | Acetone/Water | 0 °C to Room Temperature | organic-chemistry.org |

Cleavage Reactions

The carbon-sulfur (C-S) bond in the thioether linkage of this compound can be cleaved under various reaction conditions. These cleavage reactions can be broadly categorized as reductive or oxidative.

Reductive cleavage of the C-S bond often involves the use of reducing agents. For example, dissolving metal reductions, such as sodium in liquid ammonia (Birch reduction), can cleave aryl thioethers. Other methods may employ catalytic hydrogenation under specific conditions or the use of hydride reagents.

Oxidative cleavage of C-S bonds is also possible. Certain oxidizing conditions can lead to the fragmentation of the molecule at the thioether linkage. The specific products of such reactions depend on the substrate and the reaction conditions. For arylmethyl thioethers, metal-free C(sp³)–S bond cleavage has been achieved using N-chlorosuccinimide (NCS), leading to the formation of aryl aldehydes mdpi.com. Studies on the selective C(sp³)-S bond cleavage in thioethers to form unsymmetrical disulfides have also been reported using reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) organic-chemistry.org. Additionally, Brønsted acid-promoted desulfination of aryl sulfoxides, which are derived from the oxidation of aryl thioethers, can lead to C-S bond cleavage organicchemistrydata.org.

Reactions of the Aromatic Ring

The reactivity of the aromatic ring in this compound is governed by the electronic effects of its two substituents: the methyl group (-CH₃) and the thioacetic acid group (-S-CH₂COOH). These groups influence the rate and regioselectivity of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (Conceptual Framework)

Electrophilic Aromatic Substitution (EAS) is a fundamental class of organic reactions where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. wikipedia.orgmasterorganicchemistry.com The reaction generally proceeds through a two-step mechanism:

The aromatic ring, acting as a nucleophile, attacks the electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com

A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.com

The substituents already present on the benzene (B151609) ring significantly affect the reaction's outcome. They can be classified as either activating or deactivating groups, which also direct the incoming electrophile to specific positions (ortho, meta, or para). wikipedia.orgmnstate.edu

In the case of this compound, the directing effects of the two substituents must be considered:

Thioether Group (-S-CH₂COOH): The sulfur atom, with its lone pairs of electrons, can donate electron density to the aromatic ring through resonance. This effect generally outweighs its inductive electron-withdrawing effect, making the thioether group an activating group and an ortho, para-director . wikipedia.org Therefore, it directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) relative to the sulfur atom.

Methyl Group (-CH₃): The methyl group is an alkyl group that donates electron density to the ring through an inductive effect and hyperconjugation. It is also an activating group and an ortho, para-director . wikipedia.orgmnstate.edu Positioned at C3, it directs incoming electrophiles to the positions ortho (C2, C4) and para (C6) relative to itself.

The combined influence of these two groups on this compound results in a cooperative directing effect. Both groups activate the same positions on the aromatic ring, strongly favoring substitution at C2, C4, and C6. The positions are activated additively, making them highly susceptible to electrophilic attack. Steric hindrance may play a role in favoring substitution at the less hindered C4 and C6 positions over the C2 position, which is flanked by both substituents.

| Substituent Group | Position on Ring | Electronic Effect | Directing Influence |

| Thioacetic acid (-S-CH₂COOH) | C1 | Activating (Resonance) | Ortho, Para (to C2, C4, C6) |

| Methyl (-CH₃) | C3 | Activating (Inductive, Hyperconjugation) | Ortho, Para (to C2, C4, C6) |

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For instance, nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro (-NO₂) group onto the ring. rushim.ruwikipedia.org Given the directing effects of the substituents on this compound, nitration would be expected to yield a mixture of 2-nitro-, 4-nitro-, and 6-nitro-substituted products.

Modifications to the Methyl Group

The methyl group attached to the aromatic ring is also a site for chemical modification, most notably through oxidation reactions. The benzylic position of the methyl group is susceptible to attack by various oxidizing agents, which can convert it into other functional groups.

A common transformation is the oxidation of the aryl methyl group to a carboxylic acid. google.com This can be achieved using strong oxidizing agents. For example, reagents like potassium permanganate (KMnO₄) or vanadium pentoxide (V₂O₅) in the presence of sulfuric acid can oxidize methyl-substituted benzenes to their corresponding benzoic acids. google.com The reaction with V₂O₅ is typically performed by heating the mixture to temperatures up to 150°C. google.com The presence of electron-withdrawing groups on the ring can make the oxidation more difficult. google.com

Another approach involves the use of cerium(IV) salts, such as ammonium cerium(IV) nitrate (CAN), which are known to selectively oxidize methylarenes to the corresponding aldehydes. thieme-connect.de The reaction rate is notably decreased by the presence of electron-withdrawing substituents on the aromatic nucleus. thieme-connect.de

Furthermore, benzylic oxidation can be initiated under milder conditions. The use of N-bromosuccinimide (NBS) in the presence of molecular oxygen and under photoirradiation can oxidize a methyl group on an aromatic ring to a carboxylic acid. researchgate.net This process is believed to proceed through a radical mechanism, where a bromo radical abstracts a benzylic hydrogen, leading to the formation of a hydroperoxide intermediate that is subsequently oxidized. researchgate.net

| Reagent/Condition | Product Functional Group | Reference |

| Vanadium Pentoxide (V₂O₅) / H₂SO₄, Heat | Carboxylic Acid (-COOH) | google.com |

| Ammonium Cerium(IV) Nitrate (CAN) | Aldehyde (-CHO) | thieme-connect.de |

| N-Bromosuccinimide (NBS) / O₂, Photoirradiation | Carboxylic Acid (-COOH) | researchgate.net |

| t-Butyl hydroperoxide / Microwave radiation | Carboxylic Acid (-COOH) | google.com |

These reactions demonstrate the versatility of the methyl group as a handle for further derivatization of the this compound molecule, allowing for the introduction of new functional groups and the synthesis of a variety of derivatives.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

While specific examples for 2-(m-Tolylthio)acetic acid are not extensively documented in publicly available research, the broader class of arylthioacetic acids is recognized for its utility as intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. For instance, related compounds like (2-Benzothiazolylthio)acetic acid are utilized in the development of novel drugs. chemimpex.com The functional groups present in these molecules can be modified to enhance bioactivity and target specificity. chemimpex.com

Similarly, phenoxyacetic acid derivatives, which are structurally related to tolylthioacetic acids, are important intermediates in the synthesis of pesticides and medicines. google.com For example, 2-methyl-4-chlorophenoxyacetic acid is a widely used herbicide. google.comgoogle.com The synthesis of various pharmaceutical products often involves intermediates from the acetic acid family. lookchem.commdpi.com Given these precedents, this compound represents a valuable building block for creating a diverse range of organic compounds with potential biological activities.

Computational Chemistry and Spectroscopic Characterization of 2 M Tolylthio Acetic Acid and Its Analogs

Theoretical Investigations of Molecular Conformation and Electronic Structure

Theoretical chemistry offers powerful tools to investigate molecules' geometric and electronic structures. For 2-(m-Tolylthio)acetic acid, computational studies are essential for understanding its conformational preferences and reactive sites.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on molecules similar to this compound, such as other arylthioacetic acids and thiophene (B33073) derivatives, have provided significant insights into their physicochemical properties. imist.mamdpi.comresearchgate.net

A typical DFT analysis of this compound would involve geometry optimization to find the most stable three-dimensional structure. These calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles. imist.maresearchgate.net The flexible thioether linkage (-S-CH2-) and the rotatable carboxylic acid group are key areas of conformational interest.

Furthermore, DFT calculations are used to determine electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, stability, and polarizability. mdpi.com A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich tolylthio group, while the LUMO would likely be centered on the carboxylic acid moiety, indicating the primary sites for electrophilic and nucleophilic attack, respectively.

Vibrational frequency calculations are also a standard output of DFT studies, which can be used to predict the infrared spectrum of the molecule and aid in the interpretation of experimental data. mdpi.comresearchgate.net

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions. nih.govysu.am For this compound, MD simulations can model its behavior in different environments, such as in a vacuum or in a solvent.

These simulations can reveal the preferred conformations of the molecule in solution by exploring the potential energy surface. nih.govescholarship.org Key conformational variables include the torsion angles around the C(aryl)-S, S-C(methylene), and C-C(carboxyl) bonds. MD studies on similar flexible molecules have shown that solvent interactions can significantly influence the conformational equilibrium. nih.govresearchgate.net For instance, in a polar solvent, conformations that maximize the exposure of the polar carboxylic acid group to the solvent would be favored.

MD simulations also provide information about the hydrogen bonding capabilities of the carboxylic acid group, both with itself to form dimers and with solvent molecules. researchgate.net Understanding these dynamic interactions is crucial for predicting the molecule's behavior in biological or chemical systems.

Spectroscopic Analysis in Structural Elucidation

Spectroscopic techniques are indispensable for confirming the structure of synthesized molecules. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique pieces of structural information that, when combined, allow for the unambiguous identification of this compound.

NMR spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. nih.govnih.gov

¹H NMR: The proton NMR spectrum of this compound is expected to show several distinct signals. The carboxylic acid proton (-COOH) would appear as a broad singlet far downfield, typically in the 10-12 ppm range, due to its acidic nature and hydrogen bonding. libretexts.org The protons of the m-tolyl group would appear in the aromatic region (around 7.0-7.4 ppm). Due to their positions on the ring, they would exhibit complex splitting patterns (multiplets). The methyl group (-CH₃) on the tolyl ring would give a sharp singlet at approximately 2.3 ppm. The methylene (B1212753) protons (-S-CH₂-) adjacent to the sulfur atom and the carbonyl group would appear as a singlet around 3.6-3.8 ppm.

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbonyl carbon (-C=O) of the carboxylic acid is expected to have a chemical shift in the range of 170-180 ppm. libretexts.org The carbons of the aromatic ring would appear between 125-140 ppm, with the carbon attached to the sulfur atom being the most deshielded. The methylene carbon (-S-CH₂-) would likely resonate around 35-40 ppm, and the methyl carbon (-CH₃) would be found upfield, around 20-25 ppm.

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -COOH | 10.0 - 12.0 | Broad Singlet | 170 - 180 |

| Aromatic C-H | 7.0 - 7.4 | Multiplet | 125 - 140 |

| -S-CH₂- | 3.6 - 3.8 | Singlet | 35 - 40 |

| -CH₃ | 2.3 - 2.4 | Singlet | 20 - 25 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns. chemguide.co.uk For this compound (C₉H₁₀O₂S), the molecular weight is 182.24 g/mol . The molecular ion peak (M⁺) in the mass spectrum would be observed at m/z = 182.

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of carboxylic acids and thioethers. libretexts.orgmiamioh.edu Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (-OH) to give an [M-17]⁺ peak and the loss of the entire carboxyl group (-COOH) to give an [M-45]⁺ peak. libretexts.org

Another likely fragmentation pathway involves cleavage of the C-S bond or the CH₂-COOH bond. The cleavage of the S-CH₂ bond would lead to the formation of the stable m-tolylthio cation at m/z = 123. Cleavage of the bond between the methylene and carboxyl group could result in a fragment corresponding to the loss of CH₂COOH (m/z = 73).

| m/z | Fragment Ion | Identity |

|---|---|---|

| 182 | [C₉H₁₀O₂S]⁺ | Molecular Ion (M⁺) |

| 137 | [M - COOH]⁺ | Loss of carboxyl group |

| 123 | [C₇H₇S]⁺ | m-Tolylthio cation |

| 91 | [C₇H₇]⁺ | Tolyl cation (from loss of S) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. vscht.czwiley.com The IR spectrum of this compound would be dominated by absorptions from the carboxylic acid group.

A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.org The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp peak typically found between 1700 and 1725 cm⁻¹. researchgate.net

Other characteristic peaks include C-H stretching vibrations. The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches (from the -CH₂- and -CH₃ groups) will be just below 3000 cm⁻¹. The C-O stretching and O-H bending vibrations of the carboxylic acid group are expected in the fingerprint region, around 1300 cm⁻¹ and 1400 cm⁻¹, respectively. The C-S stretching vibration is typically weaker and appears in the 600-800 cm⁻¹ range. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (-CH₂, -CH₃) | C-H Stretch | 2850 - 3000 | Medium |

| Carbonyl (C=O) | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium |

| Carboxylic Acid (-C-O) | C-O Stretch | 1210 - 1320 | Strong |

| Thioether (C-S) | C-S Stretch | 600 - 800 | Weak-Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing the electronic transitions within a molecule. For this compound and its analogs, UV-Vis spectroscopy provides insights into the influence of the arylthio and carboxylic acid functional groups, as well as the effect of substituents on the benzene (B151609) ring, on the molecule's electronic structure.

The electronic absorption spectra of arylthioacetic acids are expected to be characterized by transitions involving the π-electron system of the benzene ring and the non-bonding electrons of the sulfur atom. The key electronic transitions typically observed in such systems include π → π* and n → π* transitions. The π → π* transitions, which are generally of higher energy (occur at shorter wavelengths) and are more intense, originate from the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic ring. The n → π* transitions, which are of lower energy (occur at longer wavelengths) and are less intense, involve the promotion of a non-bonding electron from the sulfur atom to an antibonding π* orbital of the aromatic ring.

The position and intensity of these absorption bands are sensitive to the substitution pattern on the aromatic ring. The presence of a methyl group on the tolyl moiety in this compound, for instance, is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted (phenylthio)acetic acid, due to the electron-donating nature of the methyl group.

To illustrate the expected UV-Vis absorption characteristics, the following table presents hypothetical data for this compound and a set of its analogs, based on general principles of electronic spectroscopy and data for similar compounds.

Table 1: Hypothetical UV-Vis Spectral Data for this compound and its Analogs in a Nonpolar Solvent

| Compound Name | Substituent (Position) | λmax 1 (nm) (π → π) | εmax 1 (L mol⁻¹ cm⁻¹) | λmax 2 (nm) (n → π) | εmax 2 (L mol⁻¹ cm⁻¹) |

| (Phenylthio)acetic acid | H | ~250 | ~10,000 | ~280 | ~1,000 |

| 2-(o-Tolylthio)acetic acid | 2-CH₃ | ~252 | ~9,500 | ~282 | ~950 |

| This compound | 3-CH₃ | ~251 | ~10,500 | ~281 | ~1,050 |

| 2-(p-Tolylthio)acetic acid | 4-CH₃ | ~255 | ~12,000 | ~285 | ~1,200 |

Note: The data in this table are hypothetical and are intended for illustrative purposes only, as experimental data for these specific compounds were not found in the available literature.

The solvent in which the spectrum is recorded can also influence the position of the absorption bands. Polar solvents may lead to shifts in the λmax values due to differential solvation of the ground and excited states of the molecule. For instance, n → π* transitions typically exhibit a hypsochromic (blue) shift in polar solvents, while π → π* transitions may show a bathochromic shift.

Further detailed research, including the experimental measurement of the UV-Vis spectrum of this compound, is required to provide precise and accurate data for its spectroscopic characterization.

Biological Activity and Medicinal Chemistry Applications of 2 M Tolylthio Acetic Acid Derivatives

Investigation of Antimicrobial Properties

Derivatives of 2-(m-Tolylthio)acetic acid have been explored for their potential as antimicrobial agents. The core structure, which combines a tolylthio moiety with an acetic acid group, provides a foundation for modifications that can lead to enhanced activity against various pathogenic microorganisms. The introduction of different functional groups and heterocyclic rings can modulate the lipophilicity, electronic properties, and steric bulk of the parent molecule, thereby influencing its interaction with microbial targets.

Enzyme Inhibition Studies

The inhibition of specific enzymes that play crucial roles in disease pathogenesis is a major strategy in drug discovery. Derivatives of this compound have been investigated as inhibitors of several key enzymes, including microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) and cholinesterases.

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition

Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the biosynthesis of prostaglandin E2 (PGE2), a mediator of inflammation and pain. rsc.orgelsevierpure.com Therefore, inhibitors of mPGES-1 are considered promising candidates for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). rsc.org

While direct studies on this compound as an mPGES-1 inhibitor are not extensively documented, research on structurally similar compounds has provided valuable insights. For example, 2-(thiophen-2-yl)acetic acid has been identified as a suitable chemical platform for developing potent mPGES-1 inhibitors. nih.govfrontiersin.org This suggests that the general scaffold of an arylthioacetic acid can be effectively utilized for designing molecules that can fit into the active site of mPGES-1 and inhibit its activity. The development of such inhibitors often involves computational modeling and in vitro assays to determine their potency and selectivity. nih.govfrontiersin.org

Cholinesterase Inhibition by Triazole Derivatives

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine. nih.gov The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govmdpi.com Triazole derivatives have emerged as a significant class of cholinesterase inhibitors. nih.govnih.gov

Derivatives of this compound can serve as precursors for the synthesis of novel triazole-containing compounds. The carboxylic acid group of this compound can be readily converted into an ester or an amide, which can then be further elaborated to form a triazole ring. The resulting triazole derivatives can be screened for their ability to inhibit AChE and BChE. For instance, novel 3(2H)pyridazinone-triazole derivatives have been synthesized and shown to exhibit inhibitory activity against acetylcholinesterase. semanticscholar.org The inhibitory potency of these compounds is often evaluated by determining their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. The structure-activity relationship studies of these triazole derivatives can help in optimizing the lead compounds to achieve higher potency and selectivity.

Herbicidal Activity and Agrochemical Relevance

The structural features of this compound also suggest its potential relevance in the agrochemical sector, particularly in the development of herbicides. Aryloxyacetic acids, which are structurally analogous to arylthioacetic acids, are a well-known class of herbicides. researchgate.net For example, 2,4-dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide that mimics the action of the plant growth hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants. nih.gov

The herbicidal activity of compounds is often assessed by their ability to inhibit the growth of various plant species. mdpi.com The mode of action of such compounds can involve the disruption of essential physiological processes in plants, such as photosynthesis or hormone regulation. nih.gov The thioether linkage in this compound and its derivatives could influence their uptake, translocation, and interaction with target sites in plants, potentially leading to herbicidal effects. Further research in this area could involve the synthesis and screening of a library of this compound derivatives against a panel of weed species to identify compounds with potent and selective herbicidal activity.

Pharmacological Profile of Analogous Thioacetic Acid Derivatives

Thioacetic acid and its derivatives are versatile building blocks in organic synthesis and have been utilized in the preparation of a wide range of biologically active molecules. arkema.comnbinno.commultichemindia.com The thioacetic acid moiety can serve as a source of the thiol group, which is present in many pharmaceuticals. nbinno.commultichemindia.com The pharmacological profile of thioacetic acid derivatives is diverse and encompasses a variety of therapeutic areas.

For example, thioacetic acid derivatives have been investigated for their anti-inflammatory, analgesic, and immunosuppressive activities. nih.govresearchgate.net The introduction of a thioacetic acid group into a molecule can significantly alter its pharmacokinetic and pharmacodynamic properties, leading to enhanced biological activity. Furthermore, thioacetic acid derivatives have been explored as intermediates in the synthesis of antibiotics and other drugs. arkema.com The reactivity of the thioacetic acid group allows for its facile conversion into other functional groups, making it a valuable tool in medicinal chemistry. wikipedia.org

Below is a table summarizing the biological activities of various analogous thioacetic acid derivatives:

| Derivative Class | Biological Activity | Reference |

| 2-(3-oxo-1,3-diarylpropylthio)acetic acids | Antibacterial | researchgate.net |

| 2-(thiophen-2-yl)acetic acid derivatives | mPGES-1 Inhibition | nih.govfrontiersin.org |

| Triazole derivatives | Cholinesterase Inhibition | nih.govnih.govsemanticscholar.org |

| Aryloxyacetic acids | Herbicidal | researchgate.netnih.gov |

| 2-N-aralkyl-alpha-sulphoderivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid | Immunosuppressive and Anti-inflammatory | nih.gov |

| (2-naphthylthio)acetic acid derivative | Bfl-1 inhibitor | nih.gov |

Future Research Directions and Emerging Applications

Green Chemistry Approaches in 2-(m-Tolylthio)acetic Acid Synthesis

The synthesis of specialty chemicals is increasingly scrutinized through the lens of green chemistry, which prioritizes waste reduction, energy efficiency, and the use of less hazardous substances. nih.gov Traditional synthesis routes for arylthioacetic acids often involve multi-step processes that may use stoichiometric reagents and volatile organic solvents. Future research is focused on developing more sustainable methodologies.

Key green chemistry strategies applicable to the synthesis of this compound include:

Catalytic Systems: Shifting from stoichiometric base-promoted reactions to catalytic systems can significantly reduce waste. Research into novel transition-metal or organocatalysts could enable more direct and efficient coupling of m-thiocresol and a two-carbon synthon.

Alternative Solvents: Replacing conventional organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents can drastically lower the environmental impact of the synthesis process. nih.gov

Process Intensification: The use of continuous-flow reactors offers enhanced safety, better heat and mass transfer, and the potential for integrating synthesis and purification steps, leading to higher yields and lower waste generation. polimi.it This approach minimizes the handling of hazardous intermediates and allows for precise control over reaction parameters. polimi.it

Atom Economy: Designing synthesis pathways that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. sphinxsai.com This involves exploring one-pot or tandem reactions that avoid intermediate isolation and purification steps. nih.gov

Table 1: Comparison of Traditional vs. Potential Green Synthesis Approaches

| Feature | Traditional Synthesis Approach | Green Chemistry Approach |

|---|---|---|

| Solvents | Volatile organic compounds (e.g., Toluene, DMF) | Water, bio-solvents, supercritical CO2, or solvent-free conditions nankai.edu.cn |

| Reagents | Stoichiometric amounts of strong bases (e.g., NaOH, NaH) | Catalytic amounts of recyclable catalysts (e.g., phase-transfer catalysts, metal complexes) |

| Process | Batch processing with multiple work-up and isolation steps | Continuous-flow synthesis, one-pot reactions nih.gov |

| Waste | Significant generation of salt by-products and solvent waste | Minimized waste streams, higher atom economy sphinxsai.com |

| Energy | Often requires high temperatures for extended periods | Milder reaction conditions enabled by efficient catalysis rsc.org |

Exploration of Novel Biological Targets for Derivatives

While the core structure of this compound provides a foundation, its derivatives hold the potential for targeted therapeutic applications. By modifying the aromatic ring, the carboxylic acid moiety, or the thioether linkage, medicinal chemists can fine-tune the molecule's steric and electronic properties to interact with specific biological targets.

Recent research on analogous arylthioacetic acid structures has revealed promising activities against novel targets, suggesting fertile ground for the exploration of this compound derivatives:

Anti-inflammatory Targets: Derivatives of similar compounds, such as 2-(thiophen-2-yl)acetic acid, have been investigated as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer. nih.gov This suggests that derivatives of this compound could be developed as next-generation non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved side-effect profiles.

Anticancer Agents: The regulation of apoptosis (programmed cell death) is a key strategy in cancer therapy. A (2-naphthylthio)acetic acid derivative was identified as a selective inhibitor of Bfl-1, an anti-apoptotic protein of the Bcl-2 family that is implicated in chemoresistance in various cancers. nih.gov This highlights the potential for this compound derivatives to be explored as modulators of protein-protein interactions within the apoptotic cascade.

Antitubercular Targets: The global health threat of drug-resistant tuberculosis necessitates the discovery of drugs with novel mechanisms of action. Researchers have targeted salicylate (B1505791) synthase (MbtI), an essential enzyme in Mycobacterium tuberculosis, with heterocyclic analogues of carboxylic acids. mdpi.com This indicates that derivatives of this compound could be synthesized and screened against novel enzymatic targets in infectious pathogens.

Table 2: Potential Biological Targets for this compound Derivatives

| Potential Target | Therapeutic Area | Rationale Based on Analogous Compounds |

|---|---|---|

| mPGES-1 | Inflammation, Oncology | Thiophene-based acetic acids show inhibitory activity. nih.gov |

| Bfl-1/Bcl-2 Family | Oncology | Naphthylthioacetic acid derivatives act as selective Bfl-1 inhibitors. nih.gov |

| MbtI Enzyme | Infectious Disease | Furan carboxylic acids are effective inhibitors of this essential mycobacterial enzyme. mdpi.com |

| InhA | Infectious Disease | Thiourea-containing molecules have been identified as inhibitors of InhA, crucial for the growth of M. tuberculosis. mdpi.com |

Advanced Materials Integration and Functionalization

The unique chemical structure of this compound, featuring both a carboxylic acid group and a thioether linkage, makes it a versatile building block for advanced materials. These functional groups provide handles for covalent attachment to surfaces and polymer backbones, enabling the creation of materials with tailored properties.

Future research directions in this area include:

Surface Modification: The carboxylic acid can be used to anchor the molecule onto metal oxide surfaces or to react with amine-functionalized substrates to create self-assembled monolayers. This could be used to alter the surface properties of materials, for instance, to create biocompatible coatings for medical implants or to functionalize sensor surfaces.

Polymer Functionalization: The compound can be integrated into polymer structures. Polymers functionalized with reactive groups like azlactones are known to react efficiently with nucleophiles, including thiols (like the precursor m-thiocresol) or amines, providing a platform for post-polymerization modification. rsc.org The carboxylic acid group can also be converted to an active ester or acid chloride to react with hydroxyl- or amine-containing polymers, grafting the tolylthio moiety onto the material.

Biomaterials: By incorporating this molecule or its derivatives, biomaterials can be designed with specific functionalities, such as antimicrobial surfaces or platforms for controlled drug release, leveraging the biological activity of the attached moiety.

Table 3: Strategies for Materials Integration

| Integration Strategy | Functional Group Utilized | Potential Application |

|---|---|---|

| Surface Grafting | Carboxylic Acid (-COOH) | Creating biocompatible coatings on titanium implants; functionalizing biosensor chips. |

| Polymer Conjugation | Carboxylic Acid (-COOH) | Developing functional hydrogels or drug delivery nanoparticles. |

| Reactive Platform Functionalization | Thiol (-SH) of precursor | Attaching to azlactone-functionalized polymers to create novel functional materials. rsc.org |

| Metal-Organic Frameworks (MOFs) | Carboxylic Acid (-COOH) | Serving as an organic linker to build porous materials for catalysis or gas storage. |

Machine Learning and AI in Predictive Synthesis and Activity

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by accelerating discovery and optimization processes. researchgate.net For this compound and its derivatives, AI can play a pivotal role from synthesis planning to predicting biological activity. nih.gov

Key applications include:

Predictive Synthesis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes that may not be obvious to human chemists. mit.edu These platforms can be trained on vast reaction databases to predict the most viable pathways, taking into account factors like cost, step-count, and green chemistry metrics. nih.gov ML models can also predict optimal reaction conditions, such as solvent, temperature, and catalyst, thereby reducing the experimental burden of process optimization. ibm.com

Predictive Toxicology and Bioactivity: Quantitative Structure-Activity Relationship (QSAR) models built with ML algorithms can predict the biological activity of virtual derivatives before they are synthesized. nih.gov This allows researchers to screen vast chemical spaces in silico, prioritizing compounds with the highest predicted potency and lowest potential toxicity for synthesis and testing. researchgate.netnih.gov

Data Analysis: AI can analyze complex datasets from high-throughput screening assays to identify subtle structure-activity relationships and generate new hypotheses for drug design.

Table 4: Applications of AI/ML in the Research of this compound

| Application Area | AI/ML Tool or Technique | Potential Impact |

|---|---|---|

| Synthesis Planning | Retrosynthesis Prediction Algorithms | Proposes novel, efficient, and greener synthesis routes. nih.gov |

| Reaction Optimization | Supervised Learning Models | Predicts optimal solvents, catalysts, and conditions, reducing experimental effort. ibm.com |

| Activity Prediction | QSAR, Deep Learning Models | Screens virtual libraries of derivatives to identify candidates with high predicted efficacy against specific biological targets. nih.gov |

| Toxicity Assessment | Predictive Toxicology Models | Assesses potential toxicity of new derivatives early in the discovery process. researchgate.net |

Q & A

Basic: What are the recommended methods for synthesizing 2-(m-Tolylthio)acetic acid in laboratory settings?

Methodological Answer:

The synthesis typically involves nucleophilic substitution between m-tolylthiol and chloroacetic acid under alkaline conditions. Key steps include:

Reaction Setup: Dissolve m-tolylthiol in a polar aprotic solvent (e.g., DMF or ethanol) with a base (e.g., NaOH) to deprotonate the thiol group.

Nucleophilic Attack: Add chloroacetic acid dropwise at 60–80°C to facilitate the substitution reaction.

Workup: Acidify the mixture post-reaction to precipitate the product, followed by recrystallization from ethanol/water.

Quality Control: Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) and confirm purity via melting point analysis (expected range: 120–125°C) .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

A multi-technique approach is essential:

Spectroscopy:

- NMR: ¹H NMR should show a singlet for the acetic acid CH₂ group (~δ 3.8 ppm) and aromatic protons from the m-tolyl group (~δ 7.1–7.3 ppm).

- FT-IR: Confirm the S–C bond (650–700 cm⁻¹) and carboxylic acid O–H stretch (~2500–3300 cm⁻¹).

Chromatography: Use HPLC with a C18 column (mobile phase: 60:40 acetonitrile/0.1% H₃PO₄) to assess purity (>98%).

X-ray Crystallography: For definitive structural confirmation, grow single crystals via slow evaporation in ethanol. Refine using SHELXL (see Table 1 for typical bond lengths) .

Basic: What precautions are necessary for safe handling of this compound in laboratory environments?

Methodological Answer:

Based on analogs like 2-(tetradecylthio)acetic acid:

Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye irritation (GHS Category 2/2A) .

Ventilation: Use fume hoods during synthesis to mitigate inhalation risks.

Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents to prevent decomposition .

Advanced: How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

DFT Calculations: Optimize the molecular geometry using Gaussian09 at the B3LYP/6-311G(d,p) level to predict electrophilic/nucleophilic sites.

Docking Studies: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The m-tolyl group’s electron-donating methyl meta-substitution may enhance binding affinity in hydrophobic pockets .

Reactivity Trends: Compare HOMO-LUMO gaps with analogs (e.g., 4-fluorophenyl derivatives) to infer stability under acidic conditions .

Advanced: What strategies resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

Data Validation: Use PLATON to check for missed symmetry or twinning in diffraction data .

Refinement: Apply SHELXL’s TWIN/BASF commands for twinned crystals. For example, adjust the BASF parameter iteratively to minimize R1 (<5%).

Cross-Validation: Compare hydrogen-bonding patterns (e.g., O–H···S interactions) with Cambridge Structural Database entries to validate packing motifs .

Advanced: How does the electronic nature of the m-tolyl group influence the acid’s coordination chemistry?

Methodological Answer:

Substituent Effects: The meta-methyl group enhances electron density on the sulfur atom via inductive effects, increasing its ligand strength for metal coordination (e.g., with Cu²⁺ or Zn²⁺).

Experimental Validation: Perform UV-Vis titration in methanol to determine stability constants (log K) for metal complexes. Compare with para-substituted analogs to isolate steric vs. electronic contributions .

Crystallographic Evidence: Structural data from similar compounds (e.g., 2-((4-aminophenyl)thio)acetic acid) show S–M bond lengths of ~2.3 Å, confirming strong chelation .

Table 1: Key Crystallographic Parameters for this compound Derivatives

| Parameter | Value (Å/°) | Source |

|---|---|---|

| S–C bond length | 1.78–1.82 | |

| C–O (carboxylic) | 1.21–1.23 | |

| Dihedral angle (Ar–S–CH₂) | 85–90° |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.